ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acetate with 4-bromo-5-methyl-1H-pyrazole . The esterification process results in the formation of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The molecular structure consists of an ethyl group attached to the pyrazole ring, with a bromine atom at position 4 and a methyl group at position 5. The ester functional group is linked to the pyrazole nitrogen .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Antimicrobial Agents
A study by Asif et al. (2021) demonstrated the use of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate in synthesizing derivatives with antimicrobial activity. The compound was utilized in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which were evaluated against common pathogenic bacteria, showing promising antibacterial properties (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Anticancer Activity
This compound also serves as a precursor in the synthesis of compounds with potential anticancer properties. A research by Abdelhamid and Afifi (2010) focused on synthesizing thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which were derived from this compound. These compounds were established by spectral data and showed promise for further evaluation as anticancer agents (Abdelhamid & Afifi, 2010).
Structural and Spectral Studies
This compound's derivatives are also valuable for structural and spectral studies, contributing to the understanding of molecular geometry, electronic structure, and intermolecular interactions. Viveka et al. (2016) described the synthesis, characterization, and single crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the compound's crystal structure and stability (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Mechanism of Action
Target of Action
Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, and play a role in a wide range of biological activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its target would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Result of Action
For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite, which could then affect cellular functions .
Properties
IUPAC Name |
ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLQKQJGKPYCOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.